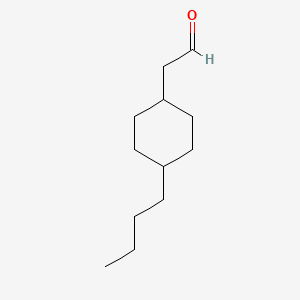

(4-Butylcyclohexyl)acetaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

119488-70-9 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC 名称 |

2-(4-butylcyclohexyl)acetaldehyde |

InChI |

InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |

InChI 键 |

KUXPAAMQBMSTLK-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1CCC(CC1)CC=O |

产品来源 |

United States |

Contextualization As a Model Substrate in Cyclohexane Chemistry Studies

Substituted cyclohexanes are fundamental structures in organic chemistry, and the introduction of a tert-butyl group provides a conformational lock. Due to the significant steric bulk of the tert-butyl group, it overwhelmingly prefers to occupy an equatorial position on the cyclohexane (B81311) ring. This preference effectively locks the conformation of the ring, making compounds like (4-tert-Butylcyclohexyl)acetaldehyde (B3058160) excellent model substrates for studying the properties and reactivity of other substituents on the ring.

The aldehyde group (-CHO) is a key functional group in organic synthesis, participating in a wide array of chemical transformations. In (4-tert-Butylcyclohexyl)acetaldehyde, the aldehyde moiety is attached to the cyclohexane ring via a methylene (B1212753) bridge (-CH2-). This separation allows for the study of the aldehyde's reactivity with minimal electronic influence from the cyclohexane ring itself, while still being subject to the steric environment created by the ring and its bulky substituent.

Significance in the Exploration of Conformational Dynamics and Steric Effects

Research in this area often involves comparing the reactivity and properties of cis- and trans-isomers of related 4-tert-butylcyclohexyl derivatives. For instance, studies on related compounds like 4-tert-butylcyclohexyl acetate (B1210297) have shown that the orientation of the functional group (axial or equatorial) can significantly impact physical properties and reactivity. nih.govgoogle.com The steric hindrance provided by the tert-butyl group can affect the approach of reagents to the aldehyde functionality, influencing reaction rates and product distributions. This makes (4-tert-Butylcyclohexyl)acetaldehyde (B3058160) and its analogs valuable for quantifying the steric demands of various chemical reactions.

Overview of Research Trajectories for Aldehyde Functional Groups on Substituted Cyclohexanes

Established Multi-Step Synthesis Pathways

Traditional synthetic approaches to (4-tert-butylcyclohexyl)acetaldehyde typically involve a sequence of well-established chemical transformations, starting from readily available aromatic precursors.

Friedel-Crafts Alkylation Precursors

A common starting point for the synthesis is the preparation of 4-tert-butylphenol (B1678320). wikipedia.org This is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutylene. wikipedia.orggoogle.comresearchgate.net The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like sulfuric acid. google.comresearchgate.netjk-sci.com The tert-butyl group is introduced onto the aromatic ring, with the para-substituted product being the major isomer formed due to steric hindrance, although some ortho-substituted by-product is also generated. wikipedia.orggoogle.com The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to maximize the yield of the desired 4-tert-butylphenol. google.comgoogle.com

Catalytic Hydrogenation of Aromatic Intermediates

The subsequent step involves the catalytic hydrogenation of the aromatic ring of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol (B146172). researchgate.netchemicalbook.com This reduction is a critical step as it establishes the cyclohexane core and introduces the potential for cis/trans isomerism. The reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. researchgate.netchemicalbook.com Common catalysts for this transformation include nickel, palladium, and rhodium supported on various materials like carbon, silica, or alumina. researchgate.netresearchgate.net The choice of catalyst and reaction conditions significantly influences the rate of reaction and the stereochemical outcome. researchgate.net

The selection of the hydrogenation catalyst has a profound impact on the ratio of cis to trans isomers of the resulting 4-tert-butylcyclohexanol. researchgate.net For instance, hydrogenation of 4-tert-butylphenol over Raney nickel tends to produce a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control. researchgate.net In contrast, rhodium on carbon (Rh/C) catalysts can exhibit high selectivity for the formation of the cis-isomer, particularly when the reaction is carried out under specific conditions, such as in the presence of certain additives or in specific solvent systems. researchgate.netorgsyn.org For example, using a 2% Rh/C catalyst with methanesulphonic acid as a co-catalyst has been reported to yield 100% conversion of 4-tert-butylphenol with 100% selectivity to the cis-isomer of 4-tert-butylcyclohexanol. researchgate.net The difference in stereoselectivity is attributed to the different mechanisms of hydrogen addition on the catalyst surface.

Table 1: Influence of Catalyst on the Stereoselective Hydrogenation of 4-tert-Butylphenol

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |

| Raney Nickel | Isopropanol | 170 | 1-2 MPa | ~1:2 (thermodynamic) | researchgate.net |

| 2% Rh/C | Methanol | 80 | 15 atm | 100:0 | researchgate.net |

| 5% Rh/C | Supercritical CO₂ | 60 | 200 atm | 90:10 | researchgate.net |

| 1% Pt/SiO₂ | Gas Phase | 127-227 | Atmospheric | trans favored | researchgate.net |

| Ru-Ni@RGO | Not specified | 80 | 15 atm | Not specified | acs.org |

Oxidation of (4-tert-Butylcyclohexyl)methanol

The final step in this synthetic sequence is the oxidation of the intermediate, (4-tert-butylcyclohexyl)methanol, to the target aldehyde, (4-tert-butylcyclohexyl)acetaldehyde. This transformation requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid. A variety of methods can be employed for this purpose. One common approach is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. Another effective reagent is pyridinium (B92312) chlorochromate (PCC), which is known for its ability to selectively oxidize primary alcohols to aldehydes. wisc.edu

Stereoselective Synthesis of (4-tert-Butylcyclohexyl)acetaldehyde and its Precursors

The demand for specific isomers of (4-tert-butylcyclohexyl)acetaldehyde has driven the development of stereoselective synthetic methods. These approaches aim to control the stereochemistry at the cyclohexane ring, leading to a higher proportion of the desired cis or trans isomer.

Biocatalytic Reduction of Cyclohexanones to Cis/Trans Alcohols

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols. In the context of (4-tert-butylcyclohexyl)acetaldehyde synthesis, the biocatalytic reduction of 4-tert-butylcyclohexanone (B146137) to either the cis or trans isomer of 4-tert-butylcyclohexanol is a key step. mdpi.com This transformation is typically achieved using whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs). mdpi.com These biocatalysts can exhibit high levels of stereoselectivity, providing access to specific isomers that may be difficult to obtain through traditional chemical methods. The choice of microorganism or enzyme, as well as the reaction conditions (e.g., pH, temperature, co-factor regeneration system), are crucial for achieving high conversion and stereoselectivity. For example, certain alcohol dehydrogenases have been shown to produce cis-4-tert-butylcyclohexanol with high diastereomeric excess. mdpi.com

Table 2: Biocatalytic Reduction of 4-tert-Butylcyclohexanone

| Biocatalyst (Organism/Enzyme) | Product Isomer | Diastereomeric Excess (de) | Reference |

| Alcohol Dehydrogenase (ADH) from various sources | cis-4-tert-butylcyclohexanol | High | mdpi.com |

| Rhodococcus ruber | Not specified | Not specified | Not specified |

| Candida boidinii | Not specified | Not specified | Not specified |

| Saccharomyces cerevisiae | Not specified | Not specified | Not specified |

Control of Cis/Trans Isomer Ratios in Intermediates

The ratio of cis to trans isomers in the 4-tert-butylcyclohexanol intermediate is crucial as it determines the properties of the final product. This ratio can be controlled during the catalytic hydrogenation of 4-tert-butylphenol. The choice of catalyst and solvent plays a significant role. For instance, using a rhodium-on-carbon catalyst in the presence of a specific acid can lead to a high cis-isomer content in the resulting alcohol. google.com Hydrogenation over a charcoal-supported rhodium catalyst in supercritical carbon dioxide has also been shown to yield good stereoselectivity towards the cis-isomer. mdpi.com Conversely, other catalysts may favor the formation of the more thermodynamically stable trans-isomer. mdpi.com The use of sterically hindered reducing agents like L-selectride has also been reported to produce the cis-isomer with high diastereomeric excess. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is essential for maximizing the yield and selectivity of the desired product. This involves a systematic study of various factors that can influence the reaction outcome. beilstein-journals.orgnih.gov

Temperature and Solvent Effects

Temperature and solvent polarity are critical parameters in the synthesis of (4-tert-Butylcyclohexyl)acetaldehyde and its intermediates. For instance, in the Friedel-Crafts alkylation step, controlling the temperature, typically between 40–60°C, is important. The choice of solvent can also have a significant impact; polar solvents are often preferred for reactions involving polar intermediates. In some multi-component reactions for synthesizing related heterocyclic compounds, it has been observed that polar solvents give better results than non-polar ones, and in some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) can provide excellent yields. researchgate.net The acetylation of 4-tert-butylcyclohexanol is typically carried out at temperatures ranging from room temperature to 150°C. google.com

Catalyst Parameters (Lewis Acids, Transition Metals)

The selection of an appropriate catalyst is fundamental to the synthesis. In the Friedel-Crafts alkylation step, Lewis acids like aluminum chloride (AlCl₃) are commonly used. For the hydrogenation of 4-tert-butylphenol, transition metal catalysts such as Raney nickel or rhodium-carbon are employed, with the choice influencing the cis/trans isomer ratio of the resulting alcohol. In other related syntheses, various Lewis acids and transition metal triflates have been screened to find the most effective catalyst. researchgate.net For example, scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective and recyclable catalyst in certain multi-component reactions, even under solvent-free conditions. researchgate.net The optimization of catalyst loading is also crucial, as demonstrated in a model reaction where a 5 mol% loading of Sc(OTf)₃ gave a significantly higher yield compared to 3 mol%. researchgate.net

Table 2: Effect of Catalyst on a Model Reaction Yield

| Catalyst | Yield (%) |

|---|---|

| AlCl₃ | Moderate |

| LiCl | Low |

| ZnCl₂ | Low |

| Ni(OTf)₂ | Moderate |

| Cu(OTf)₂ | Moderate |

| Yb(OTf)₃ | Moderate |

| Sc(OTf)₃ | 60 (in ethanol) |

| Sc(OTf)₃ (solvent-free) | 98 |

Data derived from a model multi-component reaction for synthesizing chromeno[2,3-d]pyrimidine-trione derivatives. researchgate.net

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of (4-tert-butylcyclohexyl)acetaldehyde can be readily oxidized to a carboxylic acid.

Conversion to (4-tert-Butylcyclohexyl)acetic Acid

The oxidation of (4-tert-butylcyclohexyl)acetaldehyde yields (4-tert-butylcyclohexyl)acetic acid. This transformation involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH).

Employed Oxidizing Agents

Common oxidizing agents are effective in this conversion. These include strong oxidants such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of reagent can be influenced by factors such as reaction conditions and desired yield.

Reduction Reactions of the Aldehyde Moiety

The aldehyde group is susceptible to reduction, yielding a primary alcohol.

Conversion to (4-tert-Butylcyclohexyl)methanol

The reduction of (4-tert-butylcyclohexyl)acetaldehyde results in the formation of (4-tert-butylcyclohexyl)methanol. This reaction transforms the aldehyde group into a hydroxymethyl group (-CH2OH).

Employed Reducing Agents

A variety of reducing agents can accomplish this transformation. Commonly used reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). tamu.edu Sodium borohydride is considered a milder reducing agent and is often used for its selectivity for aldehydes and ketones. tamu.eduwpmucdn.com Lithium aluminum hydride is a more powerful reducing agent. tamu.edu

Nucleophilic Addition Reactions of the Aldehyde Group

The electrophilic carbon atom of the aldehyde group in (4-tert-butylcyclohexyl)acetaldehyde is a prime target for nucleophilic attack. libretexts.org This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The bulky tert-butyl group can create steric hindrance, potentially influencing the accessibility of the aldehyde group to nucleophiles.

Nucleophilic addition reactions are fundamental to the reactivity of aldehydes. pressbooks.pub In these reactions, a nucleophile attacks the partially positive carbon atom of the carbonyl group. libretexts.org This initial attack breaks the pi bond of the carbonyl, and the electrons are pushed to the electronegative oxygen atom, forming an alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final alcohol product. libretexts.org A wide range of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), cyanide ions, and alcohols. libretexts.orgpressbooks.pub The presence of an acid catalyst can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols. libretexts.org

Steric Effects of the Tert-Butyl Group on Reactivity

The tert-butyl group, due to its significant steric bulk, plays a crucial role in the reactivity of (4-tert-butylcyclohexyl)acetaldehyde. This substituent favors an equatorial position on the cyclohexane ring, which in turn influences the orientation of the acetaldehyde (B116499) moiety. This conformational preference creates steric hindrance, which can impede the approach of nucleophiles to the electrophilic carbonyl carbon.

Comparative studies have demonstrated that this steric hindrance leads to a noticeable decrease in reaction rates. For instance, in nucleophilic addition reactions, the reactivity of (4-tert-butylcyclohexyl)acetaldehyde is reduced by 30–50% compared to its non-bulky analog, cyclohexylacetaldehyde. This effect necessitates the use of more forcing reaction conditions, such as elevated temperatures (80–100°C) or the use of polar aprotic solvents like dimethylformamide (DMF), to achieve reasonable reaction rates. The bulky nature of the tert-butyl group effectively shields the reaction center, making it less accessible to attacking species.

Reactions with Amines and Alcohols

(4-tert-Butylcyclohexyl)acetaldehyde readily undergoes reactions with primary and secondary amines to form the corresponding imines or enamines, respectively. These reactions typically proceed under conditions that facilitate the removal of water, driving the equilibrium towards the product. The reaction with a primary amine, for example, results in a Schiff base, a compound characterized by a carbon-nitrogen double bond.

Similarly, in the presence of an acid catalyst, (4-tert-butylcyclohexyl)acetaldehyde reacts with alcohols to form hemiacetals and subsequently acetals. stackexchange.com The initial nucleophilic attack of the alcohol on the protonated carbonyl group forms a hemiacetal. stackexchange.com This intermediate is generally unstable and, in the continued presence of the alcohol and acid catalyst, will undergo further reaction to form a stable acetal (B89532). stackexchange.com The formation of the acetal is an equilibrium process and often requires the removal of water to achieve high yields.

The general mechanism for acetal formation is as follows:

Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon. stackexchange.com

Nucleophilic attack by the alcohol on the carbonyl carbon. stackexchange.com

Deprotonation to form the hemiacetal. stackexchange.com

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Attack by a second molecule of the alcohol on the carbocation.

Deprotonation to yield the final acetal product.

Grignard Reagent Interactions

The interaction of (4-tert-butylcyclohexyl)acetaldehyde with Grignard reagents (R-MgX) provides a versatile route for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. doubtnut.comlibretexts.org Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields a secondary alcohol. doubtnut.com

The general reaction proceeds as follows: R'-CHO + R-MgX → R'-CH(R)-OMgX R'-CH(R)-OMgX + H₂O → R'-CH(R)-OH + Mg(OH)X

The steric hindrance imposed by the tert-butyl group can influence the facility of this reaction, potentially requiring more forcing conditions to proceed efficiently. The choice of the Grignard reagent allows for the introduction of a wide variety of substituents at the carbon atom of the original aldehyde group.

Substitution Reactions Involving the Aldehyde Group

The aldehyde group of (4-tert-butylcyclohexyl)acetaldehyde can undergo a variety of substitution reactions, although these are more accurately described as addition-elimination sequences or conversions to other functional groups rather than direct substitutions at the carbonyl carbon. For instance, the reaction with primary amines to form imines, as mentioned previously, can be considered a type of substitution where the carbonyl oxygen is replaced by a nitrogen-containing group.

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms involving (4-tert-butylcyclohexyl)acetaldehyde provides valuable insights into how solvent and conformational effects influence its reactivity.

Study of Reaction Mechanisms in Different Solvents

The choice of solvent can have a profound impact on the rate and outcome of reactions involving (4-tert-butylcyclohexyl)acetaldehyde. Polar aprotic solvents, such as DMF, can enhance the rate of nucleophilic addition reactions by solvating the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. In contrast, protic solvents can solvate both the nucleophile and the electrophile, which can sometimes slow down the reaction rate. For reactions proceeding through ionic intermediates, a solvent with a high dielectric constant can help to stabilize these charged species.

Role of the Cyclohexane Ring Conformation in Reactivity

The conformation of the cyclohexane ring is a critical determinant of the reactivity of (4-tert-butylcyclohexyl)acetaldehyde. The large tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. spcmc.ac.in This conformational rigidity has a direct impact on the accessibility of the aldehyde group, which is attached to the ring.

Derivatization Strategies and Synthetic Utility in Chemical Research

Synthesis of Carboxylic Acid Derivatives (e.g., (4-tert-Butylcyclohexyl)acetic Acid)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. In the context of (4-Butylcyclohexyl)acetaldehyde (B14142798), this reaction leads to the formation of (4-Butylcyclohexyl)acetic acid. A notable example from the literature, though focusing on a related structure, is the synthesis of 4-t-butylcyclohexylacetic acid. This process involves several steps, starting from 4-t-butylcyclohexanone. The synthesis proceeds through a Wittig-Horner reaction to introduce the acetic acid side chain, followed by hydrogenation and hydrolysis to yield the final carboxylic acid product. google.com

A specific synthetic method for 4-t-butylcyclohexylacetic acid involves the following steps:

Reaction of 4-t-butylcyclohexanone with triethyl phosphonoacetate in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to yield 4-t-butylcyclohexylidene ethyl acetate (B1210297). google.com

Hydrogenation of the resulting unsaturated ester using Raney nickel as a catalyst to produce 4-t-butylcyclohexyl ethyl acetate. google.com

Hydrolysis of the ester with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid, to afford 4-t-butylcyclohexylacetic acid. google.com This multi-step process highlights a common strategy for converting a cyclic ketone into its corresponding acetic acid derivative, a transformation that could be conceptually applied to the butyl-substituted analogue.

Preparation of Alcohol Derivatives (e.g., (4-tert-Butylcyclohexyl)methanol)

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-Butylcyclohexyl)methanol. This reduction can be achieved using various reducing agents. A documented synthesis of the related compound, 4-(1,1-dimethylethyl)cyclohexanemethanol, involves the reduction of 4-tert-butylcyclohexane carboxylic acid using diborane (B8814927) (B₂H₆) in anhydrous tetrahydrofuran (THF). prepchem.com The reaction proceeds at 0°C and results in a high yield of the desired alcohol as a mixture of cis and trans isomers. prepchem.com

The general procedure for this reduction is as follows:

A solution of 4-tert-butylcyclohexane carboxylic acid in anhydrous THF is cooled to 0°C under an argon atmosphere. prepchem.com

A solution of diborane in THF is added dropwise. prepchem.com

The reaction mixture is stirred at 0°C for several hours and can be left to proceed overnight. prepchem.com

The reaction is quenched, and the product is extracted and purified. prepchem.com

This method provides a reliable route to the alcohol derivative, which can then be utilized in further synthetic steps.

Formation of Esters and Ethers for Synthetic Building Blocks

The alcohol derivative, (4-Butylcyclohexyl)methanol, and the related (4-tert-Butylcyclohexyl)methanol and (4-tert-Butylcyclohexanol) are valuable intermediates for the synthesis of esters and ethers. These derivatives are important building blocks in organic synthesis and find applications in various fields, including fragrance chemistry.

The acetylation of 4-tert-butylcyclohexanol (B146172) to produce 4-tert-butylcyclohexyl acetate is a well-documented and industrially significant reaction. google.comgoogleapis.comgoogle.com This ester is known for its characteristic woody and fruity fragrance. google.comguidechem.com The acetylation can be carried out using various acetylating agents, with acetic anhydride (B1165640) being a common choice. google.comgoogleapis.comgoogle.com The reaction conditions can be controlled to influence the stereochemical outcome, which is crucial as the cis and trans isomers of the product possess distinct properties. google.commdpi.comresearchgate.net

Enzymatic acetylation offers a highly selective alternative to chemical methods. For instance, the lipase (B570770) Candida antarctica A (CALA) has been effectively used to catalyze the acetylation of cis-4-(tert-butyl)cyclohexanol, yielding the corresponding cis-acetate with high conversion and diastereomeric excess. mdpi.com

Table 1: Chemical and Enzymatic Acetylation of 4-tert-Butylcyclohexanol

| Acetylating Agent | Catalyst/Conditions | Product | Isomer Ratio (cis/trans) | Reference |

| Acetic Anhydride | Sulfuric Acid | 4-tert-Butylcyclohexyl acetate | High cis content | google.com |

| Acetic Anhydride | Rhodium catalyst (for precursor) | 4-tert-Butylcyclohexyl acetate | High cis content | google.com |

| Vinyl Acetate | Candida antarctica A (CALA) | cis-4-tert-Butylcyclohexyl acetate | >99% de (cis) | mdpi.com |

| Acetic Anhydride | β-Cyclodextrin | 4-t-butylcyclohexyl acetate | Increased trans/cis ratio | researchgate.net |

This table is based on available data and may not be exhaustive.

The stereochemistry of the cyclohexane (B81311) ring, specifically the orientation of the butyl and functional groups (axial vs. equatorial), significantly impacts the physical and chemical properties of the derivatives. The bulky tert-butyl group in 4-tert-butylcyclohexane derivatives effectively "locks" the conformation of the ring, with the tert-butyl group preferentially occupying the equatorial position to minimize steric strain. wikipedia.org

This conformational preference has profound consequences for reactivity. For example, in elimination reactions of 4-tert-butylcyclohexyl halides, the cis isomer readily undergoes elimination because the leaving group and an adjacent axial hydrogen can achieve the required anti-periplanar geometry. wikipedia.org In contrast, the trans isomer, with the leaving group in an equatorial position, cannot easily attain this geometry and is more likely to undergo substitution reactions. wikipedia.org

In the context of fragrance, the stereoisomers of 4-tert-butylcyclohexyl acetate exhibit different odor profiles. The cis-isomer is generally considered to have a more potent and desirable fragrance compared to the trans-isomer. guidechem.commdpi.com This has driven the development of stereoselective synthetic routes to preferentially obtain the cis-isomer. google.commdpi.comgoogle.com

Exploration as an Intermediate in Multi-Step Organic Synthesis

This compound and its derivatives are valuable intermediates in multi-step organic syntheses. mdpi.comfurman.edu Their ability to undergo a variety of transformations allows for the construction of more complex molecular architectures. For instance, the aldehyde can participate in aldol (B89426) condensations, Wittig reactions, and other carbon-carbon bond-forming reactions to extend the carbon chain and introduce new functional groups.

The corresponding alcohol, (4-butylcyclohexyl)methanol, can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently undergo nucleophilic substitution reactions to introduce a wide range of functionalities. masterorganicchemistry.com The carboxylic acid derivative can be converted to acid chlorides, amides, and other acyl derivatives, further expanding its synthetic utility.

Comparative Studies with Related Cyclohexyl and Aldehyde Compounds

The study of this compound and its derivatives often involves comparative analyses with other substituted cyclohexyl compounds and aldehydes. mdpi.commasterorganicchemistry.com These studies help to elucidate the influence of the alkyl substituent (e.g., butyl vs. tert-butyl vs. isopropyl) and the functional group on the properties and reactivity of the molecule.

For example, comparative studies on the enzymatic reduction of 4-alkylcyclohexanones have shown that the nature of the alkyl group influences the stereoselectivity of the reaction. mdpi.com Similarly, the fragrance properties of various 4-alkylcyclohexyl acetates are compared to understand the structure-odor relationships. mdpi.com

The Williamson ether synthesis, a general method for preparing ethers, provides a framework for comparing the reactivity of different alkoxides and alkyl halides. masterorganicchemistry.comlibretexts.orgbyjus.com The choice of the alkoxide derived from a substituted cyclohexanol (B46403) and a suitable alkyl halide would be a key consideration in synthesizing ethers based on the (4-butylcyclohexyl) scaffold. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies of 4 Tert Butylcyclohexyl Acetaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like (4-tert-Butylcyclohexyl)acetaldehyde (B3058160). DFT calculations allow for the determination of various electronic properties that are key to understanding a molecule's behavior. The method is particularly useful for analyzing the delicate balance between attractive London dispersion forces and repulsive steric interactions that govern the stability of different conformers. rsc.org

In the context of substituted cyclohexanes, numerous DFT studies have been performed to understand the axial-equatorial equilibrium. rsc.orgua.es These studies often involve a wide range of exchange-correlation functionals, from semilocal and hybrid to more advanced double hybrid functionals, to accurately model the complex interplay of forces. rsc.orgua.es For instance, a study on 20 mono-substituted cyclohexanes used 48 different exchange-correlation approximations to evaluate their performance against high-accuracy CCSD(T) reference calculations. rsc.org The results highlight the challenges that common DFT approaches face in correctly modeling these interactions and underscore the importance of selecting appropriate functionals for reliable predictions. rsc.orgua.es

The reactivity of the acetaldehyde (B116499) group can also be explored using DFT. The carbonyl group in aldehydes is known to be reactive towards nucleophiles, and DFT can be used to model the reaction mechanisms of various transformations, such as oxidations, reductions, and addition reactions. researchgate.netic.ac.ukmasterorganicchemistry.com These calculations can provide valuable information on reaction pathways, transition states, and activation energies, aiding in the prediction of reaction outcomes and the design of synthetic routes. nih.govrsc.org

Conformational Analysis of the Cyclohexane (B81311) Ring and Acetaldehyde Moiety

Computational methods, such as molecular mechanics and DFT, are extensively used to analyze the conformations of substituted cyclohexanes. upenn.eduresearchgate.net These methods can calculate the steric energies of different conformers, allowing for the identification of the most stable arrangement. For cis-1,4-di-tert-butylcyclohexane, for example, calculations have shown that a twisted boat conformation can be slightly lower in energy than the chair conformation, as it allows both bulky tert-butyl groups to occupy pseudo-equatorial positions, thus minimizing steric hindrance. upenn.eduupenn.edu

Influence of the Tert-Butyl Group on Steric Hindrance and Conformational Rigidity

The tert-butyl group is known for its significant steric bulk, which has a profound influence on the conformational preferences of the cyclohexane ring. vaia.comlibretexts.org Due to its size, the tert-butyl group strongly prefers to occupy an equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. msu.eduspcmc.ac.in This preference is so strong that it effectively "locks" the conformation of the cyclohexane ring, making ring inversion highly unfavorable. spcmc.ac.in

This conformational locking has significant implications for the reactivity of the molecule. By restricting the flexibility of the cyclohexane ring, the tert-butyl group ensures that the acetaldehyde substituent is held in a specific orientation, which can affect its accessibility to reagents. spcmc.ac.in For instance, the saponification rate of cis-4-tert-butylcyclohexyl acetate (B1210297) is significantly slower than its trans isomer because the axial ester group in the cis isomer experiences greater steric hindrance. spcmc.ac.in

The table below summarizes the effect of substituent size on the preferred conformation in disubstituted cyclohexanes.

| Substituent Order by Steric Bulk |

| tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens libretexts.orglibretexts.org |

This table illustrates the decreasing order of steric bulk for common substituents, which dictates their preference for the equatorial position on a cyclohexane ring.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in predicting the reaction pathways and identifying the transition states of chemical reactions involving aldehydes. nih.govrsc.org By mapping the potential energy surface (PES) of a reaction, computational chemists can elucidate the step-by-step mechanism, including the formation of intermediates and the energy barriers that must be overcome. nih.govresearchgate.net

For acetaldehyde, studies have investigated its formation and subsequent reactions using methods like DFT and coupled-cluster theory (CCSD(T)). nih.govrsc.orgresearchgate.net These calculations can identify the rate-limiting step in a reaction sequence and explore the possibility of different reaction channels. nih.govrsc.org For example, the reaction between methyl and formyl radicals can lead to either acetaldehyde or methane (B114726) and carbon monoxide, and computational studies have shown that the branching ratio between these products is sensitive to the reaction conditions. researchgate.net

The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the correct reactants and products on the PES. nih.govresearchgate.net Furthermore, vibrational frequency calculations are performed to characterize stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states). nih.gov

Molecular Modeling for Ligand-Target Interactions in Related Derivatives

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are widely used to study the interactions between small molecules (ligands) and their biological targets (receptors). digitellinc.comnih.govnih.gov While specific studies on (4-tert-Butylcyclohexyl)acetaldehyde itself are not abundant in this context, the principles of molecular modeling can be applied to its derivatives to understand their potential biological activities.

The fragrance properties of (4-tert-Butylcyclohexyl)acetaldehyde and related compounds stem from their interaction with olfactory receptors. Molecular modeling can be used to build models of these receptors and dock the fragrance molecules into their binding sites. researchgate.net These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and specificity of the ligand. nih.govresearchgate.net

For instance, in the discovery of new ligands for P2 receptors, molecular docking and virtual screening have been successfully employed to identify novel drug candidates from natural sources. frontiersin.org Similar approaches could be used to design new fragrance molecules based on the (4-tert-Butylcyclohexyl)acetaldehyde scaffold with tailored odor profiles. By understanding the structure-activity relationship, chemists can modify the molecule's structure to enhance its binding to specific olfactory receptors, leading to new and improved fragrances. researchgate.net

Quantum-Chemical Calculations on Chemical Shift Prediction for Derivatives

Quantum-chemical calculations have become an indispensable tool for the prediction of NMR chemical shifts, providing a powerful means to elucidate the structure of molecules. escholarship.orgmdpi.com For derivatives of (4-tert-Butylcyclohexyl)acetaldehyde, these calculations can help in assigning the complex NMR spectra and confirming the stereochemistry of the molecule.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT and other quantum mechanical methods can calculate the nuclear magnetic shielding tensors, from which the isotropic chemical shifts can be derived. mdpi.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. escholarship.org

For cyclohexane derivatives, the chemical shifts of the ring protons and carbons are particularly informative about the conformation of the ring and the orientation of the substituents. libretexts.org For example, axial and equatorial protons have distinct chemical shifts, and the difference between them can be used to study the conformational equilibrium. modgraph.co.uk By comparing the calculated chemical shifts with the experimental data, it is possible to validate the predicted geometry of the molecule and gain a deeper understanding of its three-dimensional structure. escholarship.orgyoutube.com

Advanced Analytical Characterization in Research Settings

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of (4-butylcyclohexyl)acetaldehyde (B14142798). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the compound's structural integrity. In ¹H NMR, the aldehyde proton typically appears in the distinctive downfield region of the spectrum. The signals corresponding to the protons on the cyclohexane (B81311) ring and the butyl group provide information about their chemical environment and stereochemical arrangement. ¹³C NMR is used to identify the carbonyl carbon of the aldehyde and the carbons of the cyclohexyl and butyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in the molecule. A characteristic and strong absorption band for the C=O stretch of the aldehyde group is expected around 1720-1740 cm⁻¹. Additional bands corresponding to C-H stretching and bending vibrations of the alkane and aldehyde groups further confirm the compound's identity.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the compound's molecular formula. The fragmentation pattern, which results from the cleavage of the molecule upon ionization, offers clues about its structure. For instance, the loss of the butyl group or the acetaldehyde (B116499) moiety would result in characteristic fragment ions. High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, further confirming its elemental composition. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

| Spectroscopic Technique | Key Observables for this compound |

| ¹H NMR | Aldehyde proton (CHO), signals for cyclohexyl and butyl protons |

| ¹³C NMR | Carbonyl carbon (C=O), signals for cyclohexyl and butyl carbons |

| IR Spectroscopy | Strong C=O stretching vibration, C-H stretching and bending vibrations |

| Mass Spectrometry | Molecular ion peak, characteristic fragmentation pattern |

Chromatographic Techniques for Isomer Separation and Purity Determination

Gas Chromatography (GC): Gas chromatography is a powerful and widely used technique for this purpose. nist.gov The choice of the GC column's stationary phase is crucial for achieving separation. mdpi.com Non-polar columns can separate based on boiling point differences, while more polar columns can provide separation based on the subtle differences in polarity between the cis and trans isomers. The resolution of the isomers can be influenced by factors such as the column temperature and the carrier gas flow rate. core.ac.uk By using a flame ionization detector (FID) or a mass spectrometer (MS) as a detector, both qualitative identification and quantitative determination of the isomers and any impurities can be achieved. shimadzu.com Automated headspace GC can be employed for the analysis of residual acetaldehyde in materials. researchgate.net

The retention time, the time it takes for a compound to travel through the column, is a key parameter in GC. The separation of isomers is possible when they have different retention times. For complex mixtures, multi-dimensional GC can be employed for enhanced separation. caltech.edu

| Chromatographic Parameter | Influence on Separation and Purity Analysis |

| Stationary Phase Polarity | Affects the selective retention of cis and trans isomers. |

| Column Temperature | Optimizing the temperature program is crucial for achieving baseline separation. |

| Carrier Gas Flow Rate | Influences the efficiency and speed of the separation. |

| Detector | FID provides quantitative information, while MS provides structural confirmation. |

Crystallographic Studies of Related Derivatives for Solid-State Structural Insights

While obtaining single crystals of this compound itself might be challenging due to its liquid nature at room temperature, crystallographic studies of closely related solid derivatives can provide invaluable insights into its three-dimensional structure and intermolecular interactions in the solid state.

By chemically modifying the aldehyde group to a solid derivative, for instance, through reaction to form a semicarbazone or a 2,4-dinitrophenylhydrazone, it may be possible to grow suitable single crystals for X-ray diffraction analysis. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the cyclohexane ring (typically a chair conformation). It would also show the orientation of the butyl and the modified acetaldehyde substituents, confirming whether the derivative is in a cis or trans configuration. Furthermore, the analysis of the crystal packing would shed light on the nature and geometry of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding the physical properties of the compound and its derivatives. For instance, studies on related compounds like 4-(4-butylcyclohexyl)phenol, which is a white crystal, provide a basis for understanding the solid-state behavior of similar structures. xhtechgroup.com

In-situ Spectroscopic Methods for Mechanistic Investigations

To understand how this compound participates in chemical reactions, in-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are highly valuable. nih.gov These methods allow for the real-time monitoring of a reaction mixture without the need for sample extraction. nih.gov

By placing the reaction vessel in the path of an IR beam, changes in the concentrations of reactants, intermediates, and products can be followed by observing the appearance and disappearance of their characteristic IR absorption bands. For example, in a reaction involving the aldehyde group of this compound, the decrease in the intensity of the C=O stretching band can be monitored to determine the reaction kinetics. Simultaneously, the appearance of new bands corresponding to the products will provide information about the reaction mechanism. This technique is particularly useful for studying reactions that are fast or involve unstable intermediates. In-situ FTIR has been successfully used to study the adsorption and degradation of acetaldehyde on catalyst surfaces, providing insights into reaction pathways. mdpi.comrsc.org

Isomerism and Stereochemical Considerations in 4 Tert Butylcyclohexyl Acetaldehyde Research

Cis/Trans Isomerism of the Cyclohexane (B81311) Ring System

(4-tert-Butylcyclohexyl)acetaldehyde (B3058160) exists as two geometric isomers: cis and trans. This isomerism arises from the relative positions of the tert-butyl group and the acetaldehyde (B116499) group on the cyclohexane ring. In a 1,4-disubstituted cyclohexane, if both substituents are on the same side of the ring's plane, it is the cis isomer. If they are on opposite sides, it is the trans isomer.

The conformational preference of the cyclohexane ring is a dominant factor. The ring primarily adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The bulky tert-butyl group has a very strong preference for the equatorial position to avoid significant steric strain (1,3-diaxial interactions) that would occur if it were in the axial position. reddit.com This effectively "locks" the conformation of the cyclohexane ring.

This conformational lock dictates the orientation of the acetaldehyde group in each isomer:

In the trans-isomer , with the tert-butyl group in the equatorial position, the acetaldehyde group also occupies an equatorial position. chemicalforums.com

In the cis-isomer , with the tert-butyl group in the equatorial position, the acetaldehyde group is forced into an axial position. reddit.comchemicalforums.com

| Isomer of (4-tert-Butylcyclohexyl)acetaldehyde | tert-Butyl Group Position | Acetaldehyde Group Position | Relative Stability |

|---|---|---|---|

| trans-Isomer | Equatorial | Equatorial | More Stable |

| cis-Isomer | Equatorial | Axial | Less Stable |

Diastereoselective Synthesis and Separation Methodologies

Achieving a high proportion of a desired isomer—a process known as diastereoselective synthesis—is a significant challenge and a key area of research. The choice of synthetic route and reaction conditions can heavily influence the resulting cis/trans ratio.

One common synthetic pathway involves the catalytic hydrogenation of 4-tert-butylphenol (B1678320) to produce the precursor, 4-tert-butylcyclohexanol (B146172). The stereochemical outcome of this reaction is highly dependent on the catalyst used. For instance, hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and a specific acid can yield 4-tert-butylcyclohexanol with a high cis-isomer content, achieving a cis/trans ratio of up to 91.7:8.3. google.com In contrast, other classical synthetic routes often result in the thermodynamically more stable trans-isomer as the major product. mdpi.comvapourtec.com

Biocatalysis offers a powerful alternative for stereoselective synthesis. The use of certain alcohol dehydrogenases (ADHs) for the reduction of 4-tert-butylcyclohexanone (B146137) can produce the cis-alcohol precursor with high diastereomeric excess (de) values, ranging from 66% to 99%. mdpi.com This enzymatic approach is notable for favoring the formation of the less stable cis isomer, which can be desirable in specific applications. mdpi.comvapourtec.com

Once a mixture of isomers is synthesized, their separation can be challenging. Methodologies such as high-performance liquid chromatography (HPLC), potentially with a chiral stationary phase, and preparative gas chromatography (GC) with polar columns are employed to resolve and purify the cis and trans isomers. Reverse-phase HPLC is also a viable method for the analysis and preparative separation of related compounds like 4-tert-butylcyclohexyl acetate (B1210297). sielc.com

| Synthetic Method | Precursor | Key Reagent/Catalyst | Major Isomer Produced (Precursor) | Reported Selectivity |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4-tert-butylphenol | Rhodium catalyst with acid | cis-4-tert-butylcyclohexanol | cis/trans ratio: 91.7:8.3 google.com |

| Biocatalytic Reduction | 4-tert-butylcyclohexanone | Alcohol Dehydrogenase (e.g., EVO-30, 200, 441) | cis-4-tert-butylcyclohexanol | de up to 99% mdpi.com |

| Classical Hydrogenation | 4-tert-butylphenol | Supported metal catalysts (e.g., over charcoal) | trans-4-tert-butylcyclohexanol | Typically favors the trans isomer mdpi.com |

Influence of Stereochemistry on Reaction Rates and Selectivity

The distinct spatial arrangement of the functional group in cis and trans isomers directly impacts their chemical reactivity. The energy difference between the less stable cis isomer (with its axial substituent) and the more stable trans isomer (with all-equatorial substituents) influences the activation energy required for a reaction.

A clear example is seen in the oxidation of the precursor alcohols, cis- and trans-4-tert-butylcyclohexanol. The cis isomer, being higher in energy due to the axial hydroxyl group, reacts faster than the more stable trans isomer. reddit.comchemicalforums.com The reaction of the cis isomer has a greater thermodynamic driving force because converting the axial alcohol to a ketone relieves the steric strain. chemicalforums.com

Furthermore, the stereochemistry affects the accessibility of the reactive aldehyde group. In the trans-isomer of (4-tert-butylcyclohexyl)acetaldehyde, the equatorial aldehyde group is sterically hindered. This reduced accessibility to nucleophiles can lead to a significant decrease in reaction rates (30-50%) for nucleophilic addition reactions compared to less bulky analogues. Conversely, the axial aldehyde group in the cis isomer may be more exposed, leading to different reaction kinetics.

| Isomer | Functional Group Orientation | Relative Energy State | Relative Reaction Rate (e.g., Oxidation of Precursor) | Reason |

|---|---|---|---|---|

| cis | Axial | Higher | Faster | Higher ground state energy leads to lower activation energy; relief of steric strain upon reaction. reddit.comchemicalforums.com |

| trans | Equatorial | Lower | Slower | Lower ground state energy leads to higher activation energy; greater steric hindrance to nucleophilic attack. chemicalforums.com |

Conformational Equilibria and Their Dynamic Interplay

While cyclohexane rings are known for their dynamic "ring-flipping" between two chair conformations, the large tert-butyl group on (4-tert-Butylcyclohexyl)acetaldehyde effectively quenches this equilibrium. The energetic penalty (A-value) for placing a tert-butyl group in an axial position is so high that the conformational equilibrium lies overwhelmingly on the side where this group is equatorial. reddit.com

This phenomenon creates a relatively rigid system where the conformation is locked. The dynamic interplay is therefore minimal, and the molecule exists almost exclusively in one conformation. This conformational rigidity is the underlying reason for the distinct and predictable stereochemical outcomes observed in synthesis and reactivity. The fixed equatorial position of the tert-butyl group forces the acetaldehyde moiety into a fixed axial position in the cis isomer and a fixed equatorial position in the trans isomer, leading to the different stabilities and reactivities previously discussed. reddit.comchemicalforums.com This interplay between a substituent's steric demand and the ring's conformational flexibility is a cornerstone of stereochemical control in cyclohexane derivatives.

Future Research Directions and Unexplored Avenues for 4 Tert Butylcyclohexyl Acetaldehyde

Development of Novel Catalytic Systems for Sustainable Synthesis

The conventional synthesis of aldehydes often involves stoichiometric oxidants that are environmentally challenging and costly nih.gov. A primary future research direction is the development of sustainable catalytic systems for the synthesis of (4-tert-Butylcyclohexyl)acetaldehyde (B3058160), likely through the selective oxidation of 4-tert-butylcyclohexanol (B146172). The focus will be on heterogeneous catalysts and biocatalysts that offer high selectivity, recyclability, and operation under mild conditions.

Recent advancements have shown the potential of novel catalysts for the selective oxidation of alcohols to aldehydes. For instance, deep eutectic solvent-based surfactants, such as those combining ferric chloride (FeCl3) and benzyl hexadecyl dimethyl ammonium chloride, have demonstrated high efficiency and rapid conversion of various alcohols to aldehydes using hydrogen peroxide as a green oxidant nih.govfrontiersin.org. Another promising area is the application of supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysts, which can facilitate aerobic oxidation under mild conditions organic-chemistry.org.

Biocatalysis offers a highly selective and environmentally benign alternative. Enzymes such as alcohol oxidases (AOX) catalyze the irreversible oxidation of alcohols to their corresponding aldehydes using molecular oxygen as the terminal electron acceptor nih.gov. The development of robust, immobilized enzyme systems could pave the way for highly specific and sustainable production routes.

Table 1: Comparison of Potential Catalytic Systems for (4-tert-Butylcyclohexyl)acetaldehyde Synthesis

| Catalytic System | Oxidant | Key Advantages | Research Focus |

|---|---|---|---|

| Deep Eutectic Solvent (DES) Surfactants | Hydrogen Peroxide | High efficiency, short reaction times, use of inexpensive materials nih.govfrontiersin.org. | Catalyst optimization, recyclability studies, scale-up potential. |

| Supported TEMPO Catalysts | Molecular Oxygen | Mild reaction conditions, high selectivity, metal-free options organic-chemistry.org. | Development of robust support materials, catalyst stability and reuse. |

| Biocatalysis (e.g., Alcohol Oxidase) | Molecular Oxygen | High specificity (regio- and stereoselectivity), biodegradable, operates in aqueous media nih.gov. | Enzyme immobilization, improving operational stability, genetic engineering for enhanced activity. |

Exploration of Underutilized Reaction Pathways and Derivatization Strategies

Beyond its direct use as a fragrance, (4-tert-Butylcyclohexyl)acetaldehyde can serve as a versatile building block for creating novel aroma chemicals. Future research should focus on exploring reaction pathways that are currently underutilized in the fragrance industry to synthesize new derivatives with unique olfactory properties.

Aldehydes are highly reactive and can participate in a wide range of transformations mdpi.com. Key areas for exploration include:

Asymmetric C-C Bond Forming Reactions: Thiamin diphosphate (ThDP)-dependent enzymes like benzaldehyde lyase (BAL) can catalyze the asymmetric formation of C-C bonds between two aldehydes, producing chiral 2-hydroxy ketones with high enantioselectivity sci-hub.box. Applying these biocatalytic systems to (4-tert-Butylcyclohexyl)acetaldehyde could yield a new family of complex chiral fragrance molecules.

Prins and Carbonyl-Ene Reactions: The acid-catalyzed Prins reaction, an addition of alkenes to aldehydes, is a powerful tool for synthesizing fragrant alcohols and cyclic ethers nih.gov. Investigating the reaction of (4-tert-Butylcyclohexyl)acetaldehyde with various alkenes could lead to novel cyclic structures with interesting woody or amber notes.

Schiff Base Formation and Subsequent Reactions: Aldehydes readily react with primary amines to form Schiff bases, which can be intermediates for more complex molecules dropofodor.com. This pathway could be explored to create new ingredients or to develop pro-fragrances that release the aldehyde under specific conditions.

Cascade Cyclizations: Using the aldehyde as a starting point for multi-step, one-pot cascade reactions can efficiently build molecular complexity nih.gov. Designing linear precursors from (4-tert-Butylcyclohexyl)acetaldehyde that can undergo cationic or metal-catalyzed cascade cyclizations is a promising strategy for discovering new polycyclic odorants nih.gov.

Table 2: Potential Derivatization Strategies for (4-tert-Butylcyclohexyl)acetaldehyde

| Reaction Pathway | Reactant Type | Potential Product Class | Desired Outcome |

|---|---|---|---|

| Biocatalytic Acyloin Condensation | Second Aldehyde | Chiral α-Hydroxy Ketones | Novel complex floral or fruity notes with controlled stereochemistry sci-hub.box. |

| Prins / Carbonyl-Ene Reaction | Alkenes (e.g., pinenes) | Cyclic Ethers, Fragrant Alcohols | New woody, amber, or camphoraceous odor profiles nih.gov. |

| Aldol (B89426) Condensation | Ketones / Enolates | α,β-Unsaturated Ketones | Creation of powerful, substantive fragrance ingredients. |

Integration with Advanced Flow Chemistry Techniques for Process Intensification

The transition from batch to continuous-flow manufacturing is a key trend in the fine chemical and fragrance industries, offering significant advantages in safety, efficiency, and scalability. Applying flow chemistry to the synthesis of (4-tert-Butylcyclohexyl)acetaldehyde represents a major avenue for process intensification.

Future research should focus on designing integrated, multi-step flow processes. For example, a continuous process could be developed that combines the catalytic oxidation of 4-tert-butylcyclohexanol to the aldehyde, followed by an in-line purification or even a subsequent derivatization step, minimizing manual handling and processing time.

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity. | Enhanced mass transfer, leading to faster and more selective reactions. |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes improve intrinsic safety. |

| Scalability | "Scaling up" can be challenging and change reaction parameters. | "Scaling out" by running reactors in parallel is more straightforward. |

| Process Control | Less precise control over temperature, pressure, and residence time. | Precise, automated control over all reaction parameters. |

| Productivity | Can be lower due to downtime between batches. | Higher productivity through continuous operation. |

Further Elucidation of Complex Mechanistic Aspects

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of (4-tert-Butylcyclohexyl)acetaldehyde is crucial for optimizing processes and catalysts. While many transformations involving aldehydes are well-known, the specific mechanistic details on heterogeneous catalyst surfaces or with novel reagents remain an area for active research.

For instance, the hydrogenation of aldehydes on heterogeneous catalysts can follow complex, non-traditional pathways. A recent study on acetaldehyde (B116499) hydrogenation on birnessite revealed a novel solvent-cocatalyzed mechanism that bypasses the strong surface adsorption of the reactants, a finding that challenges classical Langmuir–Hinshelwood or Eley–Rideal models acs.org. Similar detailed investigations combining first-principles calculations, molecular dynamics, and experimental kinetic studies are needed for the synthesis of (4-tert-Butylcyclohexyl)acetaldehyde.

Key mechanistic questions to be addressed include:

What are the active sites on heterogeneous catalysts for the selective oxidation of 4-tert-butylcyclohexanol?

What is the role of the solvent in mediating catalytic cycles? acs.org

How does the cis/trans stereochemistry of the starting alcohol influence the reaction rate and product distribution?

What are the pathways for byproduct formation (e.g., over-oxidation to carboxylic acid) and how can they be suppressed? dropofodor.com

Answering these questions will enable the rational design of more efficient and selective catalysts and the fine-tuning of reaction conditions to maximize the yield of the desired aldehyde.

Predictive Modeling for Reaction Outcomes and Stereocontrol

The integration of computational chemistry and machine learning (ML) is revolutionizing catalyst design and chemical process development acs.orgmdpi.com. This data-driven approach offers a powerful avenue for accelerating the discovery of optimal synthesis routes for (4-tert-Butylcyclohexyl)acetaldehyde, particularly for controlling its stereochemistry, which is critical for the final odor profile.

Future research can leverage predictive modeling in several ways:

Catalyst Screening and Design: Machine learning models can be trained on data from high-throughput experiments or quantum mechanical calculations to rapidly screen vast numbers of potential catalysts acs.org. These models can identify key descriptors that correlate a catalyst's composition and structure with its activity and selectivity, guiding the synthesis of novel, high-performance catalysts .

Stereoselectivity Prediction: The cis and trans isomers of 4-tert-butylcyclohexyl derivatives often possess distinct odors. Computational models, including density functional theory (DFT) and ML-based approaches, can be developed to predict and rationalize the stereochemical outcome of catalytic reactions researchgate.netbeilstein-journals.org. By modeling the transition states for the formation of different isomers, researchers can identify catalysts and conditions that favor the desired product.

Structure-Odor Relationship (SOR) Modeling: Computer-Aided Molecular Design (CAMD) frameworks, enhanced by machine learning, can predict the olfactory properties of molecules based on their structure mdpi.comresearchgate.net. By applying these models to potential derivatives of (4-tert-Butylcyclohexyl)acetaldehyde, research can be prioritized towards synthesizing compounds with the most promising fragrance profiles, reducing trial-and-error experimentation acs.org.

Table 4: Applications of Predictive Modeling in (4-tert-Butylcyclohexyl)acetaldehyde Research

| Modeling Approach | Application Area | Objective |

|---|---|---|

| Machine Learning (ML) for Catalyst Discovery | Catalyst Design | Rapidly screen potential catalyst compositions to predict activity and selectivity for aldehyde synthesis acs.orgresearchgate.net. |

| Quantum Mechanics (QM / DFT) | Mechanistic Studies & Stereocontrol | Calculate reaction energy profiles and transition state structures to understand reaction mechanisms and predict cis/trans selectivity researchgate.net. |

| Computer-Aided Molecular Design (CAMD) | New Ingredient Discovery | Design novel derivatives of the target aldehyde with desired physical and sensory properties mdpi.comresearchgate.net. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。